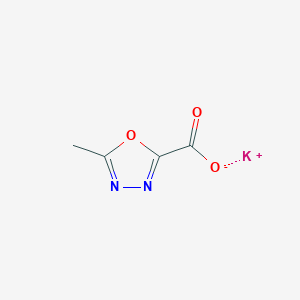
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate often involves the reaction of carboxylic acid esters with arylamidoximes in the presence of potassium carbonate. This process can be efficiently carried out under solvent-free conditions, such as using a microwave oven, which results in good yields and shorter reaction times. The structures of the synthesized compounds are typically confirmed using techniques like IR, 1H, and 13C NMR spectroscopy, and elemental analysis (Barros et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate can be determined by single-crystal X-ray analysis. For example, the structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, an intermediate in related reactions, has been thoroughly analyzed, providing insights into the crystal and molecular structure that can be applicable to understanding the structure of potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate (Viterbo et al., 1980).
Chemical Reactions and Properties
The chemical reactions involving potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate derivatives often include oxidative cleavage of Csp(3)-H bonds, followed by cyclization and deacylation, employing bases like K2CO3 for highly efficient C-C bond cleavage (Gao et al., 2015). Additionally, the synthesis and antimicrobial activity of some 5-aryl-2-[(N,N-disubstituted thiocarbamoylthio)acylamino]-1,3,4-oxadiazole derivatives have been explored, highlighting their potential applications in creating compounds with biological activity (Ates et al., 1998).
Physical Properties Analysis
The physical properties of potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate and related compounds, such as density, thermal stability, and sensitivity, are critical for assessing their potential applications. For instance, certain derivatives have been evaluated for their energetic properties, including detonation velocities and pressures, indicating their suitability for specific industrial applications (Xu et al., 2018).
Chemical Properties Analysis
The chemical properties of potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate derivatives, including reactivity and stability under various conditions, are fundamental for their effective use in synthesis and other chemical processes. Investigations into the stability of these compounds to acid or base under non-aqueous conditions, as well as their reactivity in synthetic sequences, provide valuable information for their application in organic synthesis (Moormann et al., 2004).
Aplicaciones Científicas De Investigación
Photocatalysis : Potassium poly(heptazine imide) has shown significant performance as a recyclable photocatalyst for the oxidative cyclization of N-acylhydrazones to 1,3,4-oxadiazoles, yielding 2,5-disubstituted compounds. This process is important in the context of environmental catalysis (Bogdan Kurpil et al., 2018).
Biological Activity : A study demonstrates the potential of 5-(3 or 4-pyridyl)-1,3,4-oxadiazoles as biologically active compounds. These are synthesized by combining 2-chloro derivatives with amines or hydrazines, leading to the preparation of 2-hydrazino compounds, indicating potential in pharmaceuticals (S. Zayed et al., 1984).
Corrosion Inhibition : The derivatives MBIMOT, EBIMOT, and PBIMOT, which are based on 1,3,4-oxadiazole, have been shown to inhibit mild steel corrosion in sulphuric acid effectively. This indicates their usefulness in industrial applications involving metal protection (P. Ammal et al., 2018).
Growth Stimulants : Novel derivatives synthesized from this compound have shown potential as growth stimulants, suggesting applications in biotechnology and pharmaceuticals (Aram M. Knyazyan et al., 2012).
Large-Scale Production : A safe and practical process for producing potassium and sodium salts of 3-Methyl-4H-[1,2,4]oxadiazol-5-one on a large scale has been developed. This process overcomes thermal hazards and achieves consistent yields and purity, essential for industrial-scale production (R. Hett et al., 2002).
Propiedades
IUPAC Name |
potassium;5-methyl-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3.K/c1-2-5-6-3(9-2)4(7)8;/h1H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHMYHXNUGVBCU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3KN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647544 | |
| Record name | Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate | |
CAS RN |
888504-28-7 | |
| Record name | Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

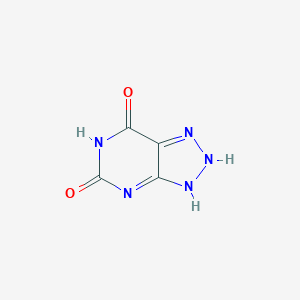
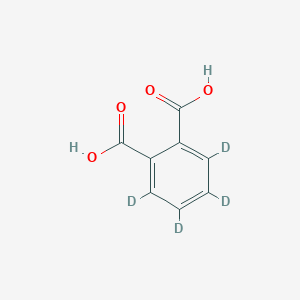
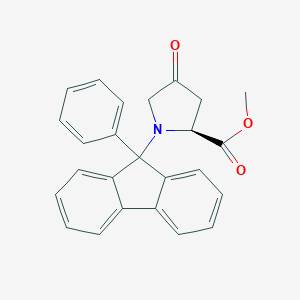
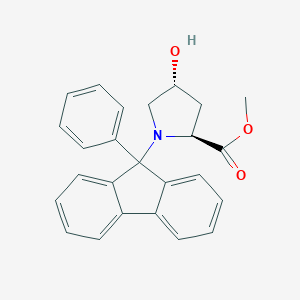

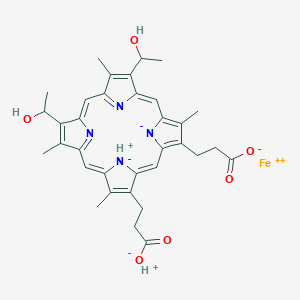

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)



![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)

